Biotin-PEG2-C4-Alkyne
Overview
Description
Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . The Alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis
The this compound molecule contains a total of 69 bonds. There are 33 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 triple bond, 2 five-membered rings, 1 eight-membered ring, 2 secondary amides (aliphatic), 1 urea (-thio) derivative, 2 ethers (aliphatic), 1 sulfide, and 1 tetrahydro .Chemical Reactions Analysis
The Alkyne group in this compound can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular weight of this compound is 468.61 . Its molecular formula is C22H36N4O5S . The substance is not flammable .Scientific Research Applications
1. Enzyme Cascade Reactions
Biotin-PEG-Alkyne is utilized in enzyme cascade reactions. Mancini et al. (2016) demonstrated the use of biotin-functionalized poly(ethylene glycol) (PEG) in encapsulating enzyme glucose oxidase (GOX) and horseradish peroxidase (HRP) within hydrogels, facilitating enzyme cascade reactions (Mancini et al., 2016).
2. Self-Assembly and Bioactivity of Copolymers
Jin et al. (2011) explored the synthesis of poly(e-caprolactone)-block-poly(ethylene glycol)-block-poly(e-caprolactone) (PCL-b-PEG-b-PCL) triblock copolymers with biotin groups, showcasing their self-assembly into micelles and bioactivity in the presence of avidin (Jin et al., 2011).
3. Enzyme Immobilization on PNIPAAm Brushes
Rosenthal et al. (2018) demonstrated the functionalization of alkyne-PNIPAAm brushes with biotin linkers for immobilizing streptavidin-conjugated enzymes, highlighting the impact of biotin linker length on enzyme amount and activity (Rosenthal et al., 2018).
4. Degradable Polymer Synthesis for Biomimetic Surfaces
Salem et al. (2001) synthesized Poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) for creating biomimetic surfaces, emphasizing the importance of maintaining biotin's binding capabilities post-synthesis (Salem et al., 2001).
5. Synthesis of Fluorescent Dye-Functionalized Block Copolymers
Birnbaum and Kuckling (2012) synthesized α-biotinylated poly(N-isopropylacrylamide) (PNIPAAm) block copolymers with PEG spacers and fluorescent dyes, demonstrating its utility in biomolecule monitoring (Birnbaum & Kuckling, 2012).
6. Biotin-Functionalized Polymers for GPCR Ligands Screening
Bosco et al. (2020) developed biotin-functionalized polymers (BNAPols) for stabilizing membrane proteins and screening GPCR ligands, highlighting the polymer's effectiveness in ligand binding assays (Bosco et al., 2020).
7. Dual-Functionalized Nanostructured Biointerfaces
Schenk et al. (2014) presented dual-functionalized surfaces combining gold nanoparticles and PEG-alkyne coatings, showcasing controlled molecular presentation for studying cell interactions (Schenk et al., 2014).
8. Immobilization of Biomolecules through Diels-Alder and PEG Chemistry
Sun et al. (2008) utilized aqueous Diels-Alder chemistry combined with PEG spacers for immobilizing diverse biomolecules, demonstrating effective surface biofunctionalization (Sun et al., 2008).
9. Biotinylated Glycodendrimers for Supramolecular Nanostructures
Ennen et al. (2014) explored the bioconjugation of avidin with biotinylated glycodendrimers, revealing their importance in fabricating defined supramolecular nanostructures (Ennen et al., 2014).
10. Biotin Conjugation to Micelles for Biomarker Detection
Wang et al. (2009) showed the bioconjugation of biotin to azido-containing amphiphilic triblock copolymer micelles, facilitating the detection of biomarkers (Wang et al., 2009).
Mechanism of Action
Target of Action
Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . This compound, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of this compound has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of this compound can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like this compound are generally known for their stability .
Metabolic Pathways
The involvement of this compound in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with cellular transporters or binding proteins that recognize biotin .
Subcellular Localization
The subcellular localization of this compound would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .
properties
IUPAC Name |
N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRHLAYBWVOOC-WFXMLNOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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